molecular formula C8H19NO5Si B1582646 Methyl (3-(trimethoxysilyl)propyl)carbamate CAS No. 23432-62-4

Methyl (3-(trimethoxysilyl)propyl)carbamate

Cat. No.: B1582646
CAS No.: 23432-62-4
M. Wt: 237.33 g/mol
InChI Key: MVCSJYRFFFDKCX-UHFFFAOYSA-N
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Description

Methyl (3-(trimethoxysilyl)propyl)carbamate: is a chemical compound with the molecular formula C8H19NO5Si. It is known for its applications in various fields such as materials science, coatings, and adhesives due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydrolysis and Condensation Reaction: The compound can be synthesized through the hydrolysis and condensation of 3-(trimethoxysilyl)propyl methacrylate with methyl carbamate under acidic or basic conditions.

  • Silane Coupling Reaction: Another method involves reacting 3-(trimethoxysilyl)propyl methacrylate with methyl carbamate in the presence of a silane coupling agent.

Industrial Production Methods:

  • Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pH, and reaction time is maintained.

  • Continuous Process: For large-scale production, continuous flow reactors can be employed to ensure consistent product quality and efficiency.

Types of Reactions:

  • Hydrolysis: The compound undergoes hydrolysis in the presence of water, leading to the formation of silanol groups.

  • Condensation: It can also participate in condensation reactions, forming siloxane bonds with other silanol-containing compounds.

  • Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Acidic Conditions: Hydrochloric acid or sulfuric acid can be used to catalyze hydrolysis reactions.

  • Basic Conditions: Sodium hydroxide or potassium hydroxide can be employed for base-catalyzed reactions.

  • Silane Coupling Agents: Agents like aminopropyltriethoxysilane (APTES) are used in silane coupling reactions.

Major Products Formed:

  • Silanol Groups: Resulting from hydrolysis reactions.

  • Siloxane Bonds: Formed through condensation reactions with other silanol-containing compounds.

Scientific Research Applications

Chemistry: The compound is used as a coupling agent in polymer chemistry to improve adhesion between organic and inorganic materials. Biology: It is employed in the modification of surfaces to enhance cell adhesion and proliferation in tissue engineering. Medicine: The compound is used in drug delivery systems to modify the surface properties of nanoparticles. Industry: It finds applications in coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Molecular Targets and Pathways:

  • Surface Modification: The compound modifies surfaces by forming siloxane bonds with hydroxyl groups on substrates, enhancing adhesion and durability.

  • Coupling Agent: It acts as a coupling agent by forming covalent bonds between organic and inorganic materials, improving compatibility and performance.

Comparison with Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate: Used as a monomer and coupling agent in polymerization reactions.

  • Aminopropyltriethoxysilane (APTES): Another silane coupling agent used for surface modification.

  • Methyltrimethoxysilane (MTMS): Used in the production of siloxane polymers.

Uniqueness:

  • Improved Adhesion: Methyl (3-(trimethoxysilyl)propyl)carbamate offers superior adhesion properties compared to other silane coupling agents.

  • Versatility: Its ability to react under both acidic and basic conditions makes it more versatile than some similar compounds.

This compound's unique properties and wide range of applications make it a valuable material in various scientific and industrial fields

Properties

IUPAC Name

methyl N-(3-trimethoxysilylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5Si/c1-11-8(10)9-6-5-7-15(12-2,13-3)14-4/h5-7H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSJYRFFFDKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044881
Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Carbamic acid, N-[3-(trimethoxysilyl)propyl]-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

23432-62-4
Record name Methyl N-[3-(trimethoxysilyl)propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23432-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3-(trimethoxysilyl)propyl)carbamate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[3-(trimethoxysilyl)propyl]-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
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Record name METHYL (3-(TRIMETHOXYSILYL)PROPYL)CARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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